molecular formula C19H26O3 B223996 (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid CAS No. 1553-41-9

(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid

Cat. No. B223996
CAS RN: 1553-41-9
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-RCHUDCCISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid” is a type of polyunsaturated fatty acid. It is also known as Ethyl (5E,8E,11E,14E,17E)-5,8,11,14,17-icosapentaenoate . The molecular formula is C22H34O2 . The average mass is 330.504 Da and the monoisotopic mass is 330.255890 Da .


Molecular Structure Analysis

The molecular structure of “(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid” is characterized by a chain of 20 carbon atoms, with 5 double bonds at positions 5, 8, 11, 14, and 17 . The double bonds are in the E (trans) configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid” include its molecular formula (C22H34O2), average mass (330.504 Da), and monoisotopic mass (330.255890 Da) .

Scientific Research Applications

Synthesis and Transformation

  • The acid, also known as EPA, has been used in the synthesis of various highly unsaturated marine lipid hydrocarbons. Such syntheses have yielded compounds like henicosa-hexaene and pentadeca-tetraen-1-yne, both naturally occurring hydrocarbons (Holmeide, Skattebol, & Sydnes, 2001).
  • EPA has been utilized to synthesize trifluoromethyl ketones, acting as potential inhibitors of cytosolic phospholipase A2. This illustrates its role in creating bioactive compounds with potential pharmaceutical applications (Holmeide & Skattebol, 2000).

Metabolism and Biological Effects

  • The metabolism of EPA in human platelets has been studied, revealing its transformation into compounds like thromboxane B3 and various hydroxy-eicosapentaenoic acids, highlighting its biological significance and potential therapeutic applications (Hamberg, 1980).
  • Research has shown that EPA can influence the production of anti-inflammatory and proresolving mediators like resolvins and protectins in human blood following omega-3 fatty acid supplementation. This underscores its role in inflammation resolution and potential therapeutic uses (Mas et al., 2012).

Impact on Cellular and Molecular Mechanisms

  • EPA-derived metabolites, such as maresins, have been identified as having potent anti-inflammatory and proresolving actions. These findings suggest EPA's involvement in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).
  • The acid plays a crucial role in the biosynthesis of docosa-pentaenoic acid in organisms like Euglena gracilis, demonstrating its importance in the metabolism of polyunsaturated fatty acids in various biological systems (Fouche & Coniglio, 1977).

properties

IUPAC Name

(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+,13-12+,16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-RCHUDCCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eicosapentaenoic Acid

CAS RN

1553-41-9
Record name Eicosapentaenoic Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Reactant of Route 2
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Reactant of Route 3
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Reactant of Route 4
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Reactant of Route 5
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid
Reactant of Route 6
Reactant of Route 6
(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.